molecular formula C19H19N3O2 B4339195 N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE

N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4339195
M. Wt: 321.4 g/mol
InChI Key: IHGPXWXINYDBHA-UHFFFAOYSA-N
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Description

N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: Reduction of the carbonyl group can yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are commonly employed.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Indole-2-carboxylic acid: A derivative with a carboxyl group at the C-2 position.

Uniqueness

N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern and the presence of an aminocarbonyl group make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1,2,3-trimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-12(2)22(3)17-9-8-13(10-15(11)17)19(24)21-16-7-5-4-6-14(16)18(20)23/h4-10H,1-3H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGPXWXINYDBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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